4-{(E)-[4-(Ethenesulfonyl)phenyl]diazenyl}-N,N-diethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(E)-[4-(Ethenesulfonyl)phenyl]diazenyl}-N,N-diethylaniline is an organic compound with the molecular formula C18H21N3O2S. This compound is characterized by its diazenyl group, which is a functional group consisting of two nitrogen atoms connected by a double bond, and its ethenesulfonyl group, which is a sulfonyl group attached to an ethene moiety. The compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-{(E)-[4-(Ethenesulfonyl)phenyl]diazenyl}-N,N-diethylaniline typically involves a multi-step process. One common synthetic route includes the following steps:
Diazotization: Aniline is diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-(ethenesulfonyl)phenylamine under basic conditions to form the desired diazenyl compound.
N,N-Diethylation: The final step involves the N,N-diethylation of the diazenyl compound using diethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4-{(E)-[4-(Ethenesulfonyl)phenyl]diazenyl}-N,N-diethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the diazenyl group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, with nucleophiles such as thiols or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. Major products formed from these reactions include sulfone derivatives, amines, and substituted sulfonyl compounds.
Scientific Research Applications
4-{(E)-[4-(Ethenesulfonyl)phenyl]diazenyl}-N,N-diethylaniline has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo compounds and as a precursor for other complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 4-{(E)-[4-(Ethenesulfonyl)phenyl]diazenyl}-N,N-diethylaniline involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The ethenesulfonyl group can also interact with specific molecular pathways, modulating cellular processes.
Comparison with Similar Compounds
Similar compounds to 4-{(E)-[4-(Ethenesulfonyl)phenyl]diazenyl}-N,N-diethylaniline include:
4-{(E)-[4-(Phenyldiazenyl)phenyl]diazenyl}phenol: This compound has a similar diazenyl group but lacks the ethenesulfonyl group, leading to different chemical properties and applications.
4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}phenol:
4-{(E)-[4-(Bromophenyl)diazenyl]phenol: The bromine atom in this compound introduces different electronic effects, influencing its chemical behavior and uses.
Properties
CAS No. |
60585-70-8 |
---|---|
Molecular Formula |
C18H21N3O2S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-[(4-ethenylsulfonylphenyl)diazenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C18H21N3O2S/c1-4-21(5-2)17-11-7-15(8-12-17)19-20-16-9-13-18(14-10-16)24(22,23)6-3/h6-14H,3-5H2,1-2H3 |
InChI Key |
IBCJMKWSNISUEA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.